5-bromo-6-fluoropyrazin-2-amine
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Overview
Description
5-Bromo-6-fluoropyrazin-2-amine is an organic compound with the molecular formula C4H3BrFN3 It is a derivative of pyrazine, featuring bromine and fluorine substituents at the 5th and 6th positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-fluoropyrazin-2-amine typically involves the bromination and fluorination of pyrazine derivatives. One common method includes the bromination of 6-fluoropyrazin-2-amine using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced techniques to ensure high yield and purity. The reaction conditions are optimized to achieve efficient conversion rates while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-fluoropyrazin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazine derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
5-Bromo-6-fluoropyrazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-fluoropyrazin-2-amine involves its interaction with specific molecular targets and pathways. The bromine and fluorine substituents influence its reactivity and binding properties, making it a valuable compound for studying various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-fluoropyridin-2-amine
- 5-Bromo-6-fluoropyridine-2-carboxylic acid
- 5-Bromo-4-methoxypyridin-2-amine
Uniqueness
5-Bromo-6-fluoropyrazin-2-amine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
2763759-29-9 |
---|---|
Molecular Formula |
C4H3BrFN3 |
Molecular Weight |
192 |
Purity |
95 |
Origin of Product |
United States |
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